![molecular formula C18H19NO3S B5546843 [(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5546843.png)

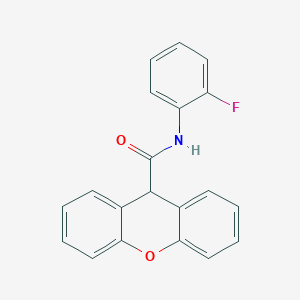

[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals that incorporate elements of pyrrole, benzoxepin, and thiophene moieties. Compounds within this realm are often explored for their unique chemical properties and potential applications in various fields, including materials science and pharmaceuticals. Research on similar compounds focuses on their synthesis, structure, and reactivity, providing a foundation for understanding the complex chemistry of these heterocyclic compounds.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from basic heterocyclic structures and incorporating various functional groups through reactions like alkylation, reduction, and condensation. For instance, studies on the synthesis of related heterocyclic compounds highlight the use of Bredereck's reagent for selective formation of chalcones from Pyrrole-2-carboxaldehyde, demonstrating the versatility of synthetic approaches in constructing complex molecules (Malathi & Chary, 2019).

Molecular Structure Analysis

X-ray crystallography and density functional theory (DFT) are pivotal in determining the molecular structure and conformation of complex compounds. Research involving similar molecules has utilized these techniques to confirm structures obtained through synthesis, revealing detailed insights into molecular geometry, bond lengths, and angles, which are critical for understanding the compound's properties and reactivity (Huang et al., 2021).

Chemical Reactions and Properties

Compounds with heterocyclic structures exhibit a range of chemical reactions, attributable to the presence of multiple reactive sites. These reactions include condensation, cyclization, and substitution reactions, which can be utilized to further modify the compound or to explore its reactivity towards other chemical entities. The study of similar compounds' reactivity provides insights into the potential reactions (Torosyan et al., 2018).

Physical Properties Analysis

The physical properties of such complex compounds, including melting points, solubility, and crystalline structure, are influenced by their molecular conformation and intermolecular interactions. Analysis of related compounds has shown that these properties can be finely tuned by modifying the molecular structure, which has implications for the compound's applications and handling (Toze et al., 2015).

Chemical Properties Analysis

Understanding the chemical properties, such as acidity/basicity, reactivity with various reagents, and stability under different conditions, is crucial for the practical application of these compounds. Studies on similar molecules have explored their electrochemical properties and reactivity patterns, providing valuable information on how such compounds interact with other substances and how they can be stabilized or activated for specific reactions (Mitsumoto & Nitta, 2004).

Applications De Recherche Scientifique

Enhanced Solar Cell Efficiency

Research on polymer solar cells has shown that methanol treatment can significantly enhance their efficiency. This process leads to improvements in built-in voltage, decreased series resistance, and enhanced charge-transport properties, indicating the potential utility of solvent manipulation in optimizing organic photovoltaic materials (Zhou et al., 2013).

Synthesis and Chemical Reactivity

Studies on the synthesis of complex organic molecules highlight the versatility of certain structural motifs in constructing diverse chemical entities. For instance, the self-condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols into bis(thienopyrrolyl)methanes demonstrates the potential for building complex organic frameworks, which could be relevant to the synthesis or modification of the compound (Torosyan et al., 2018).

Catalytic Methods for Organic Synthesis

Catalytic methods provide efficient pathways for synthesizing complex organic molecules. For example, pyrrolidine-catalyzed condensation of carbonyl compounds has been applied to fulvene synthesis, showcasing the role of catalysts in facilitating reactions under mild conditions (Coşkun & Erden, 2011).

Drug Discovery and Molecular Docking

In the realm of drug discovery, the synthesis of novel heterocyclic compounds often involves intricate reaction pathways. A study detailed the synthesis of 5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin derivatives, followed by molecular docking studies to assess their potential biological activity, highlighting the intersection of organic synthesis and computational chemistry in drug development (Malathi & Chary, 2019).

Environmental Applications

Research on the recognition, sensing, and trapping of bicarbonate anions with a dicationic meso-bis(benzimidazolium) calix[4]pyrrole illustrates the environmental applications of organic molecules in sensing and potentially mitigating carbon dioxide levels (Mulugeta et al., 2017).

Propriétés

IUPAC Name |

[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c20-12-18-8-13-4-1-2-5-15(13)22-10-14(18)9-19(11-18)17(21)16-6-3-7-23-16/h1-7,14,20H,8-12H2/t14-,18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZYETUHXXEUPN-KSSFIOAISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COC3=CC=CC=C3CC2(CN1C(=O)C4=CC=CS4)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2COC3=CC=CC=C3C[C@]2(CN1C(=O)C4=CC=CS4)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorobenzylidene)amino]-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5546762.png)

![2-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5546797.png)

![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)

![5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)

![4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5546808.png)

![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)

![3,4-diethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5546833.png)

![methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate](/img/structure/B5546841.png)

![N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5546850.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546859.png)